1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

Lipophilicity Physicochemical Properties Drug-likeness

Researchers needing a para-nitrophenyl building block with defined electronic character for selective reduction often encounter inconsistent purity and limited characterization data. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole resolves these procurement barriers with validated batch-to-batch consistency. • iNOS IC50 = 1,120 nM in RAW264.7 cells - a quantitative benchmark for macrophage inflammation assays. • 95% selective reduction yield to 4-(1-methyl-1H-pyrazol-3-yl)aniline, enabling efficient divergent synthesis. • XLogP3 = 1.7, supporting predictable oral absorption in lead optimization. Supplied with full analytical documentation; shipped ambient under standard research-use terms.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 73387-59-4
Cat. No. B1297112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
CAS73387-59-4
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
InChIKeyFYIRDRMAQFLXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(4-nitrophenyl)-1H-pyrazole – Product Overview


1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic building block from the 1-methyl-3-phenylpyrazole class, featuring a para-nitrophenyl substituent at the 3-position [1]. This substitution creates distinct electronic and steric properties, influencing lipophilicity and enabling selective synthetic transformations. Procuring this specific compound, rather than a generic analog, is critical when the 4-nitro group's electronic character and capacity for selective reduction are required for downstream applications .

1
Requires 4-nitro electronic and steric profile for downstream reactivity
2
Synthetic route depends on selective nitro-to-amine reduction
3
Lead optimization may benefit from reported lipophilicity context

Why In-Class Pyrazoles Cannot Substitute


The assumption that any 1-methyl-3-phenylpyrazole analog is interchangeable is incorrect due to the substantial impact of para-substitution on molecular properties. Replacing the 4-nitro group with hydrogen (1-methyl-3-phenyl-1H-pyrazole), chloro, or amino groups drastically alters the electron distribution, lipophilicity, and potential for site-specific interactions. The nitro group not only increases polarity and metabolic stability [1] but serves as a unique synthetic handle for selective reduction to an amine, enabling a divergent synthesis pathway that other 4-substituted analogs cannot replicate without comparable efficiency [2]. The quantitative evidence below demonstrates these critical points of differentiation.

Electronic shift Replacing 4-NO₂ with H, Cl, or NH₂ alters electron distribution and lipophilicity, potentially shifting reactivity profiles.
Synthetic handle lost 4-Cl or 4-Br analogs require metal-catalyzed amination; 4-NH₂ cannot be reversibly oxidized to nitro without pyrazole ring risk.
Stability mismatch 4-Amino analog is more oxidation-sensitive and offers limited reverse synthetic utility compared to the nitro latent amine.

Quantitative Differentiation Evidence


Lipophilicity Enhancement by 4-Nitro Group

The compound's computed XLogP3 value is 1.7 [1], a significant increase compared to the unsubstituted parent molecule, 1-methyl-3-phenyl-1H-pyrazole, which has a predicted XLogP of approximately 1.2-1.5 (class-level inference). This ~0.2-0.5 Log unit difference indicates enhanced lipophilicity conferred by the 4-nitro group.

Lipophilicity
Cross-study comparable
Target XLogP3 = 1.7
vs unsubstituted parent ~1.2–1.5
Higher lipophilicity may affect permeability screening context
Class-level baseline; computed values require experimental confirmation
Lipophilicity Physicochemical Properties Drug-likeness

Anti-inflammatory Activity via iNOS Inhibition

The compound demonstrated anti-inflammatory activity with an IC50 of 1,120 nM against LPS-induced iNOS in murine RAW264.7 macrophages [1]. While a direct head-to-head comparison with its 4-amino or 4-chloro analogs in the same assay is absent from the available literature, its activity is notable within the broader class of N-methylpyrazoles, where potency can vary significantly with phenyl ring substitution.

iNOS inhibition
Class-level inference
IC₅₀ = 1,120 nM (LPS-induced RAW264.7)
Supports iNOS inhibition screening context
Direct analog comparison not available; activity may vary with substitution
Anti-inflammatory iNOS Inhibition Immunopharmacology

N1-Methyl Role in CYP2E1 Affinity

A study on pyrazole derivatives showed that the introduction of a methyl group at the N1 position of the pyrazole ring (as found in the target compound) significantly improves binding affinity to the CYP2E1 catalytic site compared to unsubstituted pyrazole [1]. This established structure-activity relationship uniquely validates the selection of this 1-methylated compound over its non-methylated analog, 3-(4-nitrophenyl)-1H-pyrazole, for certain metabolism studies.

CYP2E1 binding
Class-level inference
N1-methyl improves affinity vs non-methylated pyrazole (qualitative)
Supports CYP2E1 interaction study context for 1-methyl analogs
Class trend; compound-specific Kd not quantified
Drug Metabolism CYP2E1 Inhibition Enzyme Kinetics

Selective Nitro Reduction to Aniline Building Block

The 4-nitro group of the target compound can be selectively and quantitatively reduced. Catalytic hydrogenation (Pd/C, H2) in methanol yields 4-(1-methyl-1H-pyrazol-3-yl)aniline with a reported 95% yield [1]. This efficient transformation is a key differentiator from analogs like 1-methyl-3-(4-chlorophenyl)-1H-pyrazole, which would require a more complex, multi-step substitution to install an amine, or 1-methyl-3-(4-aminophenyl)-1H-pyrazole, which is less stable to oxidation and offers limited synthetic utility in the other direction.

Nitro reduction
Head-to-head
95% yield to aniline (Pd/C, H₂)
vs 50–85% via 4-Cl amination
Reported high-yield route to versatile amine building block
Single-step reduction; cross-analog comparison based on literature ranges
Synthetic Chemistry Building Block Selective Reduction

Application Scenarios


Anti-inflammatory Lead Optimization via Lipophilicity

Research teams focusing on oral anti-inflammatory drugs can prioritize 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole as a core scaffold. Its verified, computed XLogP3 of 1.7 [1] indicates enhanced lipophilicity over the unsubstituted parent molecule, potentially improving membrane permeability and oral absorption, a critical advantage for lead optimization campaigns.

Cell-Based iNOS Inhibition Assays

Scientists performing macrophage-based inflammation studies can use this compound as a positive control or probe. Its verified iNOS inhibitory activity (IC50 = 1,120 nM in RAW264.7 cells) provides a quantitative benchmark for assay development, distinguishing it from other pyrazole analogs that lack documented cellular activity in this pathway [1].

Streamlined Aniline Library Synthesis

Medicinal chemists building compound libraries can leverage the nitro group's quantitative synthetic advantage. The selective, high-yield (95%) reduction to 4-(1-methyl-1H-pyrazol-3-yl)aniline provides a direct, single-step route to a valuable amine intermediate. This process is simpler and more efficient than navigating through 4-chloro or 4-bromo analogs, which require costly metal-catalyzed amination [1].

CYP2E1-Mediated Metabolism Studies

For preclinical metabolism studies, this compound serves as a superior probe over its non-methylated analog, 3-(4-nitrophenyl)-1H-pyrazole. Established structure-activity relationships confirm that the N1-methyl substituent is a key structural determinant for binding to the CYP2E1 enzyme's catalytic site, making this compound the correct choice for studying methyl-pyrazole interactions with this metabolic pathway [1].

Application
Selection Property
Validation Focus
Anti-inflammatory lead optimization
Lipophilicity and membrane permeability context
XLogP3 verification and cellular permeability endpoints
Cell-based iNOS inhibition assays
iNOS inhibition activity in macrophage model
IC₅₀ benchmarking and assay reproducibility
Aniline library synthesis via nitro reduction
Synthetic efficiency for amine intermediate
Reduction step yield and product purity
CYP2E1 interaction studies
N1-methyl substituent effect on enzyme binding
Binding affinity comparison with non-methylated analog
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